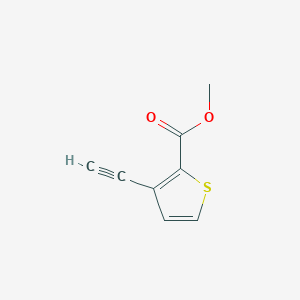

Methyl 3-ethynylthiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-ethynylthiophene-2-carboxylate” is a chemical compound with the CAS Number: 1800082-83-0 . It has a molecular weight of 166.2 and its IUPAC name is methyl 3-ethynylthiophene-2-carboxylate . It is in powder form .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 3-ethynylthiophene-2-carboxylate”, has been a topic of interest in recent years . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Molecular Structure Analysis

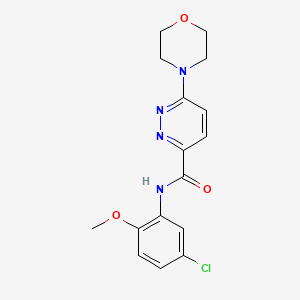

The molecular structure of “Methyl 3-ethynylthiophene-2-carboxylate” is represented by the InChI code: 1S/C8H6O2S/c1-3-6-4-5-11-7 (6)8 (9)10-2/h1,4-5H,2H3 . This indicates that the compound has a thiophene ring with an ethynyl group at the 3-position and a carboxylate group at the 2-position .Physical And Chemical Properties Analysis

“Methyl 3-ethynylthiophene-2-carboxylate” is a powder with a molecular weight of 166.2 . It is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Fluorescent Dipoles

- Application: The compound has been used in the construction of mesomeric betaines, which are fluorescent dipoles. These betaines, constructed with quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers, exhibit properties that make them useful for fluorescence spectroscopic investigations (Smeyanov et al., 2017).

Synthesis of Tetrahydropyridines

- Application: It acts as a 1,4-dipole synthon in the synthesis of tetrahydropyridines, a process catalyzed by organic phosphines. These adducts have potential applications in various chemical syntheses (Zhu et al., 2003).

Recovery of Acetic Acid

- Application: A derivative, Methyl 3-chlorosulfonyl-thiophene-2-carboxylate, is an intermediate in pharmaceutical and herbicide production. Its production process, involving significant use of acetic acid, requires efficient recovery methods for environmental and economic benefits (Tian-gui, 2006).

Synthesis of Thienopyrimidinones

- Application: Methyl 3-amino-2-thiophene carboxylate reacts with certain reagents to yield thienopyrimidinones, which have potential applications in chemical synthesis and pharmacology (Hajjem et al., 2010).

Synthesis of Benzodiazepine Derivatives

- Application: This compound is used in the synthesis of benzodiazepine derivatives, which have potential applications in pharmaceuticals, particularly as anti-microbial agents (Li & Wang, 2014).

Electrophilic Reactions

- Application: It is utilized in electrophilic reactions for the synthesis of long-chain esters with remote hydroxyl and carboxyl groups. These compounds have applications in creating bioactive molecules (Yang et al., 2000).

Synthesis of Anti-Microbial Agents

- Application: It is used in the synthesis and molecular modeling of potent anti-microbial agents with a combined pyrazole and thiophene pharmacophore, indicating potential pharmaceutical applications (Mabkhot et al., 2015).

Safety and Hazards

“Methyl 3-ethynylthiophene-2-carboxylate” is classified under the GHS07 hazard class . The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

methyl 3-ethynylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2S/c1-3-6-4-5-11-7(6)8(9)10-2/h1,4-5H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPKTSBTHMZNEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2422334.png)

![2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2422336.png)

![2,4,5-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2422337.png)

![N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2422342.png)

![3-[(2R)-Piperidin-2-yl]-1,2-oxazole;hydrochloride](/img/structure/B2422345.png)

![3-(Diphenylphosphino)-2-methylimidazo[1,2-a]pyridine](/img/structure/B2422346.png)

![ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2422349.png)

![[(5S,6S,8S,9E)-8-Methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate](/img/structure/B2422350.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2422352.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2422353.png)